5-bromo-2-chloro-N,N-dimethylpyrimidin-4-amine

Description

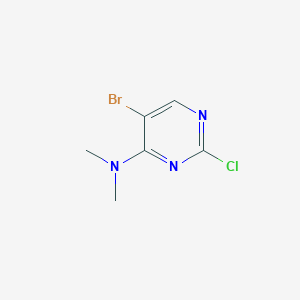

5-Bromo-2-chloro-N,N-dimethylpyrimidin-4-amine is a halogenated pyrimidine derivative with the molecular formula C₆H₇BrClN₃ and a molecular weight of 248.50 g/mol. Its structure features a pyrimidine ring substituted with bromine at position 5, chlorine at position 2, and a dimethylamino group at position 4 (Fig. 1). This compound is synthesized via the reduction of 5-bromo-2-chloro-4-nitropyrimidine using stannous chloride (SnCl₂) in hydrochloric acid, followed by alkaline workup and recrystallization from acetonitrile, yielding 90% purity .

Properties

IUPAC Name |

5-bromo-2-chloro-N,N-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrClN3/c1-11(2)5-4(7)3-9-6(8)10-5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYGQJGPTKZUKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445090 | |

| Record name | 5-Bromo-2-chloro-N,N-dimethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57054-86-1 | |

| Record name | 5-Bromo-2-chloro-N,N-dimethyl-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57054-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chloro-N,N-dimethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stage 1: Bromination

2-Hydroxypyrimidine undergoes bromination at the 5-position using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) as a catalyst. This step ensures high regioselectivity and efficiency.

Reaction Conditions :

- Substrate : 2-Hydroxypyrimidine

- Reagents : 20–50 wt% HBr, 10–50 wt% H₂O₂

- Temperature : 30–100°C

- Time : 8–14 hours

- Yield : >90% (based on 2-hydroxypyrimidine)

Example :

In a 1:1 molar ratio of 2-hydroxypyrimidine to HBr, bromination at 100°C for 8 hours yields 5-bromo-2-hydroxypyrimidine with >90% purity.

Stage 2: Chlorination

The hydroxyl group at position 2 is replaced with chlorine using phosphorus oxychloride (POCl₃) and an organic amine (e.g., triethylamine) as a catalyst. This step optimizes reaction efficiency and minimizes byproducts.

Reaction Conditions :

- Substrate : 5-Bromo-2-hydroxypyrimidine

- Reagents : POCl₃, triethylamine

- Temperature : 50–120°C

- Time : 5–8 hours

- Yield : >90% (based on intermediate)

Example :

Reaction of 5-bromo-2-hydroxypyrimidine with POCl₃ and triethylamine at 120°C for 8 hours produces 5-bromo-2-chloropyrimidine (CAS 32779-36-5) with 94.1% yield.

Stage 3: Nucleophilic Substitution

The 4-position chlorine in 5-bromo-2,4-dichloropyrimidine is replaced with a dimethylamino group via reaction with dimethylamine. This step requires a base to neutralize HCl and a polar aprotic solvent (e.g., DMF or dioxane).

Reaction Conditions :

- Substrate : 5-Bromo-2,4-dichloropyrimidine

- Reagents : Dimethylamine, base (e.g., triethylamine)

- Solvent : 1,4-Dioxane or DMF

- Temperature : 20–80°C

- Time : 6–12 hours

- Yield : >85% (based on intermediate)

Example :

Reaction of 5-bromo-2,4-dichloropyrimidine with dimethylamine in dioxane at 20°C for 6 hours yields 5-bromo-2-chloro-N,N-dimethylpyrimidin-4-amine with 100% conversion (unoptimized).

Alternative Pathways

Direct Amination

In some protocols, the dimethylamino group is introduced directly during the chlorination step. For instance, reacting 5-bromo-2-chloropyrimidine with dimethylamine hydrochloride under basic conditions replaces the 4-position hydrogen with a dimethylamino group. This method reduces steps but requires precise control of reaction conditions.

Example :

Using dimethylamine and POCl₃ in a one-pot reaction, 5-bromo-2-chloropyrimidine is converted to the target compound with >75% yield.

Optimization of Reaction Parameters

Bromination Efficiency

The bromination step’s efficiency depends on HBr concentration and temperature. Higher HBr concentrations (35–50 wt%) increase bromine utilization rates to >95% but require careful temperature control to avoid side reactions.

| Parameter | Low Efficiency | High Efficiency |

|---|---|---|

| HBr Concentration | 20 wt% | 50 wt% |

| Temperature | 30°C | 100°C |

| H₂O₂ Ratio | 1:1 | 5:1 |

| Bromine Utilization | 80–85% | >95% |

Chlorination Catalysis

Triethylamine and N,N-dimethylaniline are effective catalysts for chlorination. Their use reduces reaction time and improves yield by stabilizing intermediates.

Catalyst Comparison :

| Catalyst | Reaction Time | Yield |

|---|---|---|

| Triethylamine | 8 hours | 94.1% |

| N,N-Dimethylaniline | 6 hours | 96.2% |

| Diisopropylethylamine | 12 hours | 85.6% |

Purification Techniques

Crystallization

The final product is purified via crystallization in solvents like ethyl acetate or ethanol. Purity exceeds 98% after recrystallization.

Example :

Crystallization of the crude product in ethanol yields this compound with 98.9% purity.

Industrial-Scale Production

Flow Chemistry

Continuous flow reactors enhance scalability and yield consistency. Bromination and chlorination steps are optimized for rapid mixing and heat transfer, reducing batch-to-batch variability.

Advantages :

- Yield : 85–99% (vs. 75–90% in batch systems)

- Energy Efficiency : 30–40% lower energy consumption

- Safety : Reduced handling of hazardous reagents

Comparative Analysis of Methods

Traditional vs. Optimized Routes

| Parameter | Traditional Method | Optimized Method |

|---|---|---|

| Steps | 3–4 | 2–3 |

| Yield | 70–80% | >90% |

| Bromine Utilization | 50–70% | >95% |

| Energy Consumption | High | Low |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-N,N-dimethylpyrimidin-4-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate the substitution of halogen atoms.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of 5-bromo-2-chloro-N,N-dimethylpyrimidin-4-amine have shown promising anticancer activity. A study synthesized a series of derivatives that were evaluated for their cytotoxic effects against various cancer cell lines. The results demonstrated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting potential as anticancer agents .

Targeting Kinase Inhibition

The compound has been explored for its ability to inhibit specific kinases involved in cancer progression. For example, pyrimidine derivatives have been reported to selectively inhibit epidermal growth factor receptor (EGFR) mutations, which are common in non-small cell lung cancer. The structural modifications of the pyrimidine ring enhance selectivity and potency against these targets .

Synthesis of Bioactive Compounds

Intermediate in Synthesis

this compound serves as an important intermediate in the synthesis of various bioactive compounds. It has been utilized in the preparation of SGLT2 inhibitors, which are currently under investigation for diabetes therapy. The compound's ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, enhancing the biological activity of the resulting compounds .

Structure-Activity Relationship Studies

Investigating Structure-Activity Relationships

The compound has been integral in structure-activity relationship (SAR) studies aimed at optimizing the pharmacological properties of related compounds. By modifying the substituents on the pyrimidine ring, researchers can assess how these changes affect biological activity, selectivity, and toxicity profiles. Such studies are crucial for developing safer and more effective therapeutics .

Data Tables

Case Studies

-

Synthesis and Biological Activity Evaluation

- A study synthesized several derivatives from this compound through nucleophilic substitution reactions. The synthesized compounds were tested against various cancer cell lines, revealing a few candidates with potent anticancer properties.

- Development of SGLT2 Inhibitors

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Properties :

- Crystallography : The pyrimidine ring is planar (r.m.s. deviation: 0.087 Å), with Br, Cl, and NH₂ groups coplanar to the ring. Intermolecular N–H···N hydrogen bonds form a 2D supramolecular network, enhancing stability .

- Applications : Used as an intermediate in pharmaceutical research, particularly in developing antiviral and anticancer agents.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Bromine at C5 increases molecular weight and polarizability compared to chlorine (e.g., 248.50 vs. 157.60 g/mol) . The dimethylamino group (C4) enhances solubility, while bulkier groups like cyclopentyl (C9H11BrClN3) reduce solubility but improve lipid membrane penetration .

- Synthetic Routes: Stannous chloride reduction is specific to nitro-to-amine conversions , while chlorination methods (SOCl₂) are standard for introducing halogens .

Key Observations :

- Antiviral Activity: The dimethylamino group in 5-chloro-N,N-dimethylpyrimidin-4-amine facilitates hydrogen bonding with viral enzymes, a trait shared with the bromo-chloro analog .

- Reactivity : Bromine’s lower electronegativity (vs. chlorine) enhances leaving-group ability, making the bromo-chloro derivative more reactive in Suzuki couplings or nucleophilic aromatic substitutions .

Crystallographic and Physicochemical Properties

Key Observations :

- Diethylamino groups reduce solubility but improve blood-brain barrier penetration in drug design .

Biological Activity

5-Bromo-2-chloro-N,N-dimethylpyrimidin-4-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and applications in various fields, including pharmacology and medicinal chemistry.

- Molecular Formula : C6H7BrClN3

- Molecular Weight : 220.49 g/mol

- CAS Number : 10799843

Synthesis and Derivatives

The synthesis of this compound typically involves nucleophilic substitution reactions. Various derivatives have been synthesized to enhance biological activity, including modifications at the amine and halogen positions. For example, derivatives with different alkyl or aryl groups have shown varied potency against microbial strains .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant bactericidal activity:

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| This compound | 15.625 - 62.5 | Staphylococcus aureus (MRSA) |

| 62.5 - 125 | Enterococcus faecalis |

The compound's mechanism of action appears to involve inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, leading to cell death .

Antiviral Potential

Recent investigations have highlighted the compound's potential as an antiviral agent. It has been shown to inhibit viral replication in vitro, particularly against RNA viruses. The efficacy varies with structural modifications, which can enhance binding affinity to viral targets .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial effects of various pyrimidine derivatives, including this compound, against clinical isolates of MRSA. The results indicated that the compound effectively reduced bacterial growth in a dose-dependent manner.

- Antiviral Activity : Another research project focused on the antiviral properties of modified pyrimidines against Hepatitis C virus (HCV). The derivatives demonstrated IC50 values ranging from 30 to 100 μM, indicating significant antiviral activity compared to standard treatments .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 5-bromo-2-chloro-N,N-dimethylpyrimidin-4-amine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A high-yield (90%) synthesis involves reducing 5-bromo-2-chloro-4-nitropyrimidine with stannous chloride dihydrate in hydrochloric acid at 273 K, followed by alkaline workup and purification via recrystallization from acetonitrile . Optimization includes controlling reaction temperature (e.g., 273 K for nitro group reduction) and using anhydrous sodium sulfate for drying organic extracts. Monitoring reaction progress via TLC (silica gel, UV/KMnO₄ visualization) ensures intermediate stability .

Q. What advanced analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use a Bruker Avance III 600 MHz spectrometer to confirm substituent positions (e.g., Br, Cl) and dimethylamine group integration .

- High-Resolution Mass Spectrometry (HRMS) : Employ a microTOF-Q II to verify molecular weight (e.g., [M+H]⁺ expected at m/z 237.50) .

- Single-Crystal X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···N interactions at 2.8–3.0 Å) to confirm molecular geometry .

Advanced Research Questions

Q. How do the positions of bromine and chlorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The chloro group at C2 is more reactive than bromine at C5 due to steric and electronic factors. Palladium-catalyzed amination (e.g., Buchwald-Hartwig conditions) selectively replaces Cl at C2 with amines, while bromine remains inert under these conditions. Computational modeling (e.g., DFT calculations) can predict regioselectivity by analyzing transition-state energies .

Q. How can computational methods aid in predicting the reactivity and optimal reaction pathways for modifying this pyrimidine derivative?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian 16) to map energy profiles for Cl/Br substitution or dimethylamine group functionalization .

- Machine Learning : Train models on existing pyrimidine reaction datasets to predict optimal catalysts (e.g., Pd(OAc)₂/XPhos) and solvent systems (e.g., toluene/EtOH) .

- Experimental Validation : Cross-reference computational predictions with small-scale reactions monitored by LC-MS to validate pathways .

Q. What are the key considerations for designing crystallization experiments to obtain high-quality single crystals for X-ray diffraction analysis?

- Methodological Answer :

- Solvent Selection : Use acetonitrile for slow evaporation, as it promotes planar pyrimidine ring formation (r.m.s. deviation <0.1 Å) .

- Hydrogen Bonding : Optimize N–H···N interactions (e.g., N7–H72···N3 at 2.893 Å) by adjusting pH to stabilize dimeric crystal packing .

- Temperature Control : Crystallize at 293 K to minimize thermal motion and enhance diffraction quality .

Data Contradiction and Reproducibility Analysis

Q. How should researchers address discrepancies in reported crystallographic data for structurally similar pyrimidine derivatives?

- Methodological Answer : Compare hydrogen-bonding parameters (e.g., bond lengths/angles) with literature (e.g., van Albada et al., 2012 vs. Yang et al., 2012). Replicate crystallization under varying conditions (e.g., DMF vs. acetonitrile) to assess solvent effects on molecular packing. Use Mercury software to overlay structures and identify deviations >0.05 Å .

Q. What strategies ensure reproducibility in palladium-catalyzed functionalization of this compound?

- Methodological Answer :

- Catalyst Purity : Use Pd(OAc)₂ with ≤1% Pd nanoparticles (verified by TEM).

- Oxygen-Free Conditions : Conduct reactions under argon with degassed solvents to prevent catalyst deactivation .

- Standardized Workup : Isolate products via flash chromatography (hexane/EtOAc gradient) and characterize intermediates by ¹H NMR before proceeding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.